molecular formula C8H7BrN4 B14871810 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide

1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide

Cat. No.: B14871810
M. Wt: 239.07 g/mol
InChI Key: MRUOLJAZSBMFCY-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DMSO, TBHP

    Reduction: NaBH4, hydrogen gas (H2) with a palladium catalyst

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide stands out due to its unique bromine substitution, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-3-carboximidamide

InChI

InChI=1S/C8H7BrN4/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4H,(H3,10,11)

InChI Key

MRUOLJAZSBMFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=N)N)Br

Origin of Product

United States

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